molecular formula C22H23N3O5S B3311745 N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 946274-44-8

N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B3311745
CAS No.: 946274-44-8
M. Wt: 441.5 g/mol
InChI Key: JFQQPWXWDOVPNR-UHFFFAOYSA-N
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Description

N-(4-{[(4-Ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (CAS 946274-44-8) is a sophisticated thiazole-based compound with a molecular weight of 441.5 g/mol. Its structure integrates electron-rich substituents, including methoxy and ethoxy groups, onto a heterocyclic thiazole core, which contributes to unique physicochemical properties and potential for diverse biological interactions . This compound is primarily utilized as a key building block in medicinal chemistry and drug discovery for the synthesis of more complex molecular architectures . Researchers are investigating its potential biological activities, which include antimicrobial and anticancer properties. Studies on similar thiazole and amide-containing analogues have demonstrated promising inhibitory effects against bacterial targets and have shown efficacy in inducing apoptosis in cancer cell lines . The mechanism of action is believed to involve interaction with specific enzymatic targets or receptors, potentially inhibiting their activity by binding to active sites . Exclusive research data, including synthetic routes and analytical information (NMR, MS, IR), are available to support your research efforts . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-30-17-7-5-15(6-8-17)23-20(26)11-16-13-31-22(24-16)25-21(27)14-9-18(28-2)12-19(10-14)29-3/h5-10,12-13H,4,11H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQQPWXWDOVPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenylamine.

    Coupling with Benzamide: The final step involves the coupling of the thiazole derivative with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structural features.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogs

N-(4-{[(3-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (BF38380)
  • Structural Differences : The 4-ethoxyphenyl group in the target compound is replaced with a 3-fluorophenyl group in BF38380 () .
  • Electronic Effects : The 4-ethoxy group is electron-donating due to its alkoxy substituent, while the 3-fluoro group is electron-withdrawing. This difference may influence intermolecular interactions (e.g., hydrogen bonding or π-π stacking) and bioavailability.
  • Molecular Weight : Both compounds share the same molecular formula (C20H18FN3O4S) and weight (415.438 g/mol), indicating similar size but divergent electronic profiles.
Thiazolylmethylcarbamate Analogs ()
  • Examples include compounds with hydroperoxypropan-2-yl (e.g., compounds x, y) and benzyl groups (compound l) .
  • For instance, compound z features dual thiazole rings, which may enhance rigidity but reduce metabolic stability compared to the target compound.

Heterocyclic Variants

1,3,4-Thiadiazole Derivatives ()
  • The compound (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine replaces the thiazole core with a 1,3,4-thiadiazole ring .
1,3,4-Oxadiazole Derivatives ()
  • Compounds like 4-{[dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde feature oxadiazole cores with benzyl and ethylphenyl substituents .
  • Functional Implications : Oxadiazoles are less electron-rich than thiazoles, which may diminish interactions with electron-deficient biological targets. However, their synthesis via multicomponent reactions (82–86% yields) suggests higher synthetic efficiency compared to thiazole-based pathways.

Key Research Findings and Data

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazole 4-ethoxyphenyl, 3,5-dimethoxy 415.438 Electron-rich, potential for H-bonding
BF38380 Thiazole 3-fluorophenyl, 3,5-dimethoxy 415.438 Electron-withdrawing, enhanced polarity
Thiazolylmethylcarbamate z Thiazole Dual thiazole, hydroperoxy >600 (estimated) High rigidity, possible oxidative instability
1,3,4-Thiadiazole Derivative Thiadiazole 3,5-dimethylphenyl ~350 (estimated) Planar structure, strong crystal packing
Oxadiazole Derivative 5f Oxadiazole Dibenzylamino, ethylphenyl ~450 (estimated) High synthetic yield (82–86%)

Spectral and Stability Insights

  • IR Spectroscopy : The target compound’s expected C=O and C=S stretches (1663–1682 cm⁻¹ and 1243–1258 cm⁻¹, respectively) align with hydrazinecarbothioamide derivatives in , though tautomerism (e.g., thione vs. thiol forms) could influence stability .
  • Tautomerism : Unlike triazole-thione derivatives in , the target compound’s thiazole core likely avoids tautomeric shifts, enhancing stability under physiological conditions .

Biological Activity

N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention in various fields of biological research. This compound is characterized by its unique structural features, including a thiazole ring and multiple functional groups, which contribute to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. Research suggests that it may act as an enzyme inhibitor or modulate receptor activity, leading to significant cellular responses. The thiazole moiety is known for its ability to interact with biological targets due to its electron-withdrawing nature, enhancing the compound's reactivity and binding affinity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound induced apoptosis in breast cancer cells by activating caspase pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests revealed that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory effects. Animal models have shown a reduction in inflammatory markers when treated with this compound, suggesting its potential use in managing inflammatory diseases .

Case Studies

StudyObjectiveFindings
Evaluate anticancer activityInduced apoptosis in breast cancer cells via caspase activation.
Assess antimicrobial propertiesEffective against Gram-positive and Gram-negative bacteria; disrupted cell membranes.
Investigate anti-inflammatory effectsReduced inflammatory markers in animal models.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H NMR : Identify protons on the thiazole ring (δ 7.2–7.8 ppm), methoxy groups (δ 3.8–4.0 ppm), and carbamoyl NH (δ 8.5–9.0 ppm) .
    • 13C NMR : Confirm carbonyl carbons (C=O at δ 165–175 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 483.15 for [M+H]+) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH stretch at ~3300 cm⁻¹) .

Basic: How is the compound initially screened for biological activity in academic research?

Q. Methodological Answer :

  • Antimicrobial Assays :
    • Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values calculated .
    • Fungal inhibition : Use Candida albicans cultures on Sabouraud dextrose agar .
  • Cytotoxicity Screening :
    • MTT assay : Evaluate IC50 values against cancer cell lines (e.g., HeLa, MCF-7) vs. non-cancerous cells (e.g., HEK293) .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving analogs of this compound?

Methodological Answer :
Contradictions often arise from substituent effects. For example:

  • Methoxy vs. Ethoxy groups : Ethoxy at the phenyl ring may enhance lipophilicity and membrane penetration compared to methoxy, altering antimicrobial potency .
  • Thiazole vs. Oxazole cores : Thiazole derivatives show higher enzymatic inhibition due to sulfur’s electronegativity .
    Resolution Strategies :
  • Comparative SAR : Synthesize analogs with systematic substituent variations (e.g., -OCH3, -OC2H5, -Cl) and test in parallel .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., DHFR for antimicrobial activity) .

Q. Methodological Answer :

  • Enzyme Inhibition Assays :
    • Fluorescence quenching : Measure binding to bacterial dihydrofolate reductase (DHFR) using tryptophan fluorescence .
    • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Cellular Pathway Analysis :
    • Western blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) in treated cancer cells .
    • ROS detection : Use DCFH-DA probe to quantify reactive oxygen species in fungal cells .

Advanced: How can researchers design experiments to address poor solubility or bioavailability of this compound?

Q. Methodological Answer :

  • Formulation Strategies :
    • Nanoencapsulation : Prepare PLGA nanoparticles via emulsion-solvent evaporation to enhance aqueous dispersion .
    • Salt formation : React with hydrochloric acid to improve crystallinity and dissolution rate .
  • Structural Modifications :
    • PEGylation : Introduce polyethylene glycol chains to the benzamide moiety to increase hydrophilicity .
    • Prodrug design : Synthesize ester derivatives hydrolyzable in vivo (e.g., acetyl-protected carbamoyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

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